molecular formula C8H17NO4 B1220238 Mycaminose CAS No. 519-21-1

Mycaminose

Cat. No.: B1220238
CAS No.: 519-21-1
M. Wt: 191.22 g/mol
InChI Key: IJUPCLYLISRDRA-ULAWRXDQSA-N
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Scientific Research Applications

Mycaminose has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Mycaminose is a component of several macrolide antibiotics, which are known to inhibit protein synthesis by blocking nascent protein progression through the exit tunnel adjacent to the peptidyl transferase center in the prokaryotic 50S ribosomal subunit .

Future Directions

There is ongoing research into the biosynthesis of macrolides, including those containing mycaminose . This research aims to generate novel macrolides and further improve the efficiency of their production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves a series of enzymatic reactions. The first step is catalyzed by a nucleotidyltransferase referred to as TylA1, which attaches β-D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-6 hydroxyl group and oxidation of the C-4 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-3 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process is optimized to maximize yield and purity, often involving controlled acid hydrolysis of tylosin and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Mycaminose undergoes various chemical reactions, including glycosylation, oxidation, and methylation. These reactions are crucial for its incorporation into macrolide antibiotics and for modifying its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosylated macrolide antibiotics, such as tylosin, which exhibit enhanced biological activity and stability .

Comparison with Similar Compounds

Uniqueness: Mycaminose is unique due to its specific role in the biosynthesis of tylosin and its derivatives. It is the first sugar to be attached to the macrolide aglycone, and its presence is essential for the biological activity of the antibiotic . Unlike other deoxy sugars, this compound undergoes specific dimethylation, which is crucial for its function .

Properties

IUPAC Name

(2R,3S,4S,5R)-3-(dimethylamino)-2,4,5-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUPCLYLISRDRA-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70199854
Record name Mycaminose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519-21-1
Record name Mycaminose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mycaminose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycaminose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70199854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCAMINOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3678H27Z8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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